molecular formula C15H13FO3 B6286911 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid CAS No. 2635937-35-6

2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid

Cat. No.: B6286911
CAS No.: 2635937-35-6
M. Wt: 260.26 g/mol
InChI Key: LDYFMAGBTYOEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Benzyloxy)benzoic acid” is a type of organic compound that belongs to the class of benzoic acids and derivatives . Its molecular formula is C14H12O3 . It’s worth noting that the specific compound you’re asking about, “2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid”, would have additional fluorine and methyl groups, which would alter its properties and potential applications.


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a benzyloxy group (a benzene ring attached to an oxygen atom)^ . The specific locations of the fluorine and methyl groups in “this compound” would affect its molecular structure.


Chemical Reactions Analysis

Benzyloxy compounds can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a reaction that forms carbon-carbon bonds . They can also undergo oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)benzoic acid” would be influenced by its molecular structure. For instance, it has a molecular weight of 228.243 Da . The presence of additional fluorine and methyl groups in “this compound” would alter these properties.

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used in such reactions.

Mode of Action

In a Suzuki–Miyaura cross-coupling reaction, the compound would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid . This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.

Pharmacokinetics

It’s known that organoboron compounds are generally stable and readily prepared , which suggests that they could have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Organoboron compounds can be sensitive to air and moisture , which means that the reaction should be carried out under controlled conditions to ensure the stability and efficacy of the compound.

Safety and Hazards

While specific safety and hazard information for “2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(Benzyloxy)-3-fluoro-4-methylbenzoic acid” would depend on its potential applications. Benzyloxy compounds are valuable in organic synthesis and could be used in the development of new pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

3-fluoro-4-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYFMAGBTYOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.